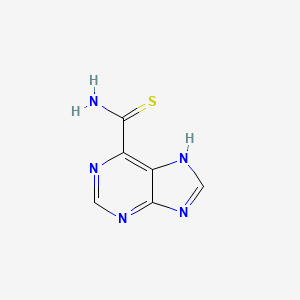
7H-purine-6-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine-6-carbothioamide is a heterocyclic compound that belongs to the purine family Purines are vital components of nucleic acids, which are essential for the storage and transmission of genetic information in all living organisms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-6-carbothioamide typically involves the reaction of 6-chloropurine with thiourea under basic conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiourea moiety, resulting in the formation of the carbothioamide group .
Industrial Production Methods: While specific industrial production methods for 9H-Purine-6-carbothioamide are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Purine-6-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted purine derivatives
Wissenschaftliche Forschungsanwendungen
9H-Purine-6-carbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 9H-Purine-6-carbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, it can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. This inhibition leads to the disruption of nucleotide synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
6-Chloropurine: A precursor in the synthesis of 9H-Purine-6-carbothioamide.
6-Aminopurine (Adenine): A naturally occurring purine base in nucleic acids.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia
Uniqueness: 9H-Purine-6-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying biochemical pathways .
Biologische Aktivität
7H-Purine-6-carbothioamide, a purine derivative, has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its purine structure with a carbothioamide functional group. It serves as a precursor in the synthesis of more complex purine derivatives and has been investigated for its interactions with various biological targets.
The primary mechanism of action for this compound involves the inhibition of specific enzymes crucial for nucleotide synthesis. Notably, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme pivotal in DNA synthesis. This inhibition can lead to:
- Cell Cycle Arrest : Disruption of nucleotide synthesis results in halted cell division.
- Apoptosis : The compound can induce programmed cell death in cancer cells through intrinsic pathways .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound and its derivatives:
- Cytotoxicity : Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, a related compound showed an IC50 value of 2.80 μM against A549 cells, indicating potent antiproliferative activity .
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of colony formation and migration in cancer cells. This is often mediated through activation of caspases, which are critical for apoptotic pathways .
Enzyme Inhibition
This compound's ability to inhibit enzymes involved in purine metabolism has implications for treating conditions associated with abnormal purine metabolism:
- Dihydrofolate Reductase Inhibition : By inhibiting DHFR, this compound disrupts the folate pathway, essential for DNA synthesis, making it a candidate for further development in cancer therapies.
Case Studies
Eigenschaften
CAS-Nummer |
40769-67-3 |
|---|---|
Molekularformel |
C6H5N5S |
Molekulargewicht |
179.21 g/mol |
IUPAC-Name |
7H-purine-6-carbothioamide |
InChI |
InChI=1S/C6H5N5S/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2H,(H2,7,12)(H,8,9,10,11) |
InChI-Schlüssel |
FWIPENNQZPWMFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC=NC(=C2N1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















